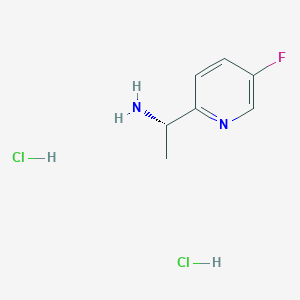

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

Overview

Description

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS: 1208893-73-5) is a chiral amine derivative featuring a fluorinated pyridine ring. The compound is widely used as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its structural versatility and bioactivity. The dihydrochloride salt form enhances solubility and stability, making it suitable for drug formulation . Its (S)-stereochemistry and fluorine substitution at the 5-position of the pyridine ring are critical for its interactions with biological targets, such as enzymes or receptors, where electronic and steric effects play key roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the selective fluorination of 2-aminopyrimidines. One common method employs Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve the desired fluorination . The substrates used in this reaction are often 4-aryl, vinyl, or amine-substituted 2-aminopyrimidines, which yield 5-fluoro-2-aminopyrimidine derivatives with high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Bromine

Key Compound :

- (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS: 1391450-63-7) replaces fluorine with bromine at the 5-position.

Comparison :

- Reactivity : Bromine’s polarizability may facilitate nucleophilic substitution reactions, making it a versatile intermediate in cross-coupling reactions, whereas fluorine’s strong C-F bond offers stability under harsh conditions .

Positional Isomerism: 2-yl vs. 3-yl Fluoropyridines

Key Compound :

- (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride (CAS: 1909288-54-5) shifts the fluorine to the 3-position of the pyridine ring.

Comparison :

- Stereochemical Impact : The (R)-configuration introduces steric differences that may reduce complementarity with chiral binding sites optimized for the (S)-isomer .

Substituted Pyridine Derivatives

Key Compounds :

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride: Adds a methyl group at the 4-position alongside bromine.

(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine dihydrochloride (CAS: 953780-72-8): Features a trifluoroethoxy group.

- Molecular Formula : C₉H₁₃Cl₂F₃N₂O

- Impact : The electron-withdrawing trifluoroethoxy group enhances stability and may modulate receptor affinity .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituent(s) | Position(s) | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|---|

| (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride | F | 5, 2-yl | S | C₇H₁₁Cl₂FN₂ | ~213 (calculated) | 1208893-73-5 |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | Br | 5, 2-yl | S | C₇H₁₁BrCl₂N₂ | 273.99 | 1391450-63-7 |

| (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | F | 5, 3-yl | R | C₇H₁₁Cl₂FN₂ | ~229.08 | 1909288-54-5 |

| (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride | Br, CH₃ | 5, 4, 2-yl | S | C₈H₁₃BrCl₂N₂ | ~288.01 | Not Available |

Biological Activity

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chiral compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and research findings, along with relevant case studies and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈Cl₂FN₂, with a molecular weight of approximately 213.08 g/mol. The presence of a fluorine atom at the 5-position of the pyridine ring enhances its pharmacological properties, particularly in terms of receptor binding and selectivity.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of anaplastic lymphoma kinase (ALK). This receptor tyrosine kinase is implicated in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. By inhibiting ALK, the compound disrupts signaling pathways that promote cell proliferation and survival, making it a valuable candidate for cancer therapy .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- Cytotoxicity : In vitro studies have shown that the compound has potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and MEL-8 (melanoma). The IC50 values for these cells indicate effectiveness comparable to established chemotherapeutics .

- Apoptosis Induction : Flow cytometry analysis confirmed that treatment with this compound leads to increased caspase activity, a critical step in the apoptotic process. This suggests that the compound triggers programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties:

- Bacterial Inhibition : Studies indicate that the compound demonstrates antimicrobial activity against various bacterial strains. Its structural features may disrupt bacterial cell membranes or interfere with vital metabolic pathways, leading to cell death .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethanamine | Different stereochemistry | Varies based on stereochemistry |

| 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine | Chlorine instead of fluorine | Different reactivity and binding profiles |

| 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine | Presence of a methyl group | Altered steric and electronic characteristics |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Efficacy : A study reported significant cytotoxicity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics. The compound's mechanism involves inducing apoptosis through caspase activation.

- Antimicrobial Studies : Another investigation highlighted its effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer progression, providing insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-fluoropyridine-2-carbaldehyde with a chiral amine precursor (e.g., (S)-α-methylbenzylamine) under catalytic hydrogenation conditions, followed by HCl salt formation. Purification involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity). Ensure anhydrous conditions to avoid hydrolysis of the fluoropyridinyl group .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact; if exposed, rinse with copious water (15+ minutes) and seek medical attention. Store in a sealed, dry container at 2–8°C to prevent decomposition. Hazards include potential release of HCl and HF under combustion .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : H/C NMR to confirm chiral center and fluoropyridinyl substitution (e.g., H: δ 8.3–8.5 ppm for pyridine protons; F NMR for fluorine environment).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] = 185.08) and isotopic patterns.

- X-ray Crystallography : Resolve enantiomeric purity using SHELXL software for small-molecule refinement .

Advanced Research Questions

Q. How does the (S)-enantiomer’s chirality influence biological activity compared to its (R)-counterpart?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Compare binding affinity via in vitro assays (e.g., receptor binding studies or enzyme inhibition). For example, (S)-enantiomers may show higher selectivity for neuronal targets due to steric alignment with active sites, as seen in structurally related pyridinylamines .

Q. What computational methods predict this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate with experimental UV-Vis spectra and redox potentials .

Q. How do structural modifications (e.g., fluorination position) impact pharmacological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., 3-fluoro vs. 5-fluoro substitution). Evaluate cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition). Fluorine at the 5-position enhances metabolic stability and π-stacking in hydrophobic pockets, as shown in related pyridinylamine derivatives .

Properties

IUPAC Name |

(1S)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHMRDWSZCHPZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208893-73-5 | |

| Record name | (1S)-1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.